Triptoquinonide

描述

Triptoquinonide is a synthetic compound, created by the reaction of 3-hydroxy-2-quinolinone and triethylamine, which has recently gained attention in the scientific research community due to its potential applications in a variety of research fields. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of triptoquinonide.

科学研究应用

抗炎和免疫抑制作用

Triptoquinonide,在一些研究中被确认为Triptoquinone A(TQA),已被研究其抗炎特性。一项研究发现,TQA显著抑制平滑肌松弛,并通过一氧化氮增加环磷酸鸟苷水平,暗示了作为诱导型一氧化氮合酶(iNOS)基因过度表达的有效抑制剂药物的发展潜力 (Niwa et al., 1996)。

合成和化学性质

已经实现了包括Triptoquinonide在内的各种化合物的对映选择性全合成,这对于理解其化学性质和潜在应用至关重要。这种合成涉及关键步骤,如镧系金属三氟甲磺酸盐催化的氧化自由基环化,为其分子结构提供了见解 (Yang et al., 2000)。

在自噬和凋亡中的作用

研究表明,Triptoquinonide在自噬和凋亡中发挥重要作用。一项研究突出了其对心肌细胞的影响,在Triptoquinonide存在的情况下,通过雷帕霉素增加自噬可改善有害效应,暗示了其在修改细胞死亡途径中的潜力 (Zhou et al., 2015)。

心脏毒性和线粒体功能障碍

多项研究已经调查了Triptoquinonide的心脏毒性效应。发现它通过抑制RNA聚合酶诱导DNA损伤并激活p53,导致线粒体功能障碍和心脏毒性。这些见解对于理解其潜在的副作用和毒性机制至关重要 (Xi et al., 2018)。

心脏毒性中的微小RNA表达

已研究了Triptoquinonide对急性心脏毒性中微小RNA表达的影响,揭示了调节各种信号通路的微小RNA基因的变化。这项研究对于确定Triptoquinonide诱导的心脏毒性的潜在生物标志物具有重要意义 (Wang et al., 2019)。

治疗应用和挑战

已经审查了Triptoquinonide在治疗偏头痛等方面的治疗应用。虽然显示出潜力,但由于严重毒性,其使用受到限制,这凸显了理解其作用机制和潜在不良影响的重要性 (Do et al., 2019)。

作用机制

Target of Action

Triptoquinonide, a natural product from Tripterygium wilfordii , primarily targets inducible nitric oxide synthase (iNOS) . iNOS is a major mediator during inflammatory processes and has been implicated in many diseases, including rheumatoid arthritis, inflammatory bowel disease, diabetes mellitus, stroke, cancer, and Alzheimer’s disease .

Mode of Action

Triptoquinonide interacts with its target, iNOS, by binding to the key human iNOS residues involved in inhibitor binding . This interaction inhibits nuclear factor-κB transcriptional activation at a unique step in the nucleus after binding to DNA . This inhibition disrupts the normal function of iNOS, leading to a decrease in the production of nitric oxide, a compound that mediates inflammation .

Biochemical Pathways

Triptoquinonide affects the biochemical pathways involving the production of nitric oxide via iNOS activity . By inhibiting iNOS, triptoquinonide disrupts the normal inflammatory response, which can lead to a reduction in the symptoms of various inflammatory diseases . Further characterization of the molecular mechanisms of triptoquinonide action will serve to elucidate pathways of immune system regulation .

Pharmacokinetics

In silico methods predict that most triptoquinonides, including triptoquinonide, are considered to have drug-likeliness properties with no violation against lipinski’s “rule of 5” and are under safe category when administered orally . Twelve out of the 20 triptoquinonides are predicted as passively crossing the blood-brain barrier .

Result of Action

The result of triptoquinonide’s action is a decrease in the production of nitric oxide, leading to a reduction in inflammation . This makes triptoquinonide a promising candidate for the development of drugs preventing inflammatory diseases .

属性

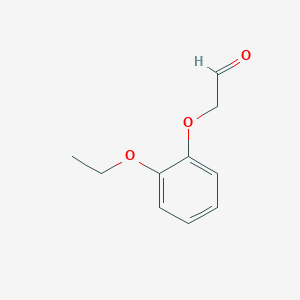

IUPAC Name |

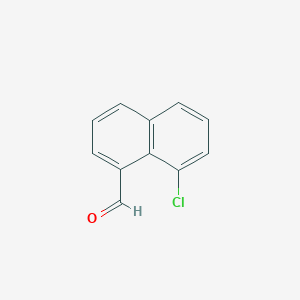

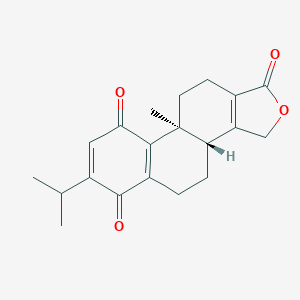

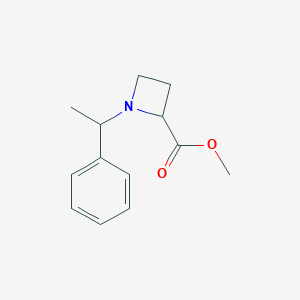

(3bR,9bS)-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1,6,9-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-10(2)13-8-16(21)17-12(18(13)22)4-5-15-14-9-24-19(23)11(14)6-7-20(15,17)3/h8,10,15H,4-7,9H2,1-3H3/t15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTABFBXCBBJRR-YWZLYKJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)C2=C(C1=O)CCC3C2(CCC4=C3COC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=O)C2=C(C1=O)CC[C@@H]3[C@@]2(CCC4=C3COC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the enantioselective total synthesis achieved in the research regarding triptoquinonide?

A1: The research by [] describes, for the first time, the enantioselective total synthesis of (+)-triptoquinonide. This is significant because it allows for the production of the enantiomerically pure compound. Having access to enantiomerically pure compounds is crucial for studying their biological activity, as different enantiomers can exhibit distinct pharmacological profiles. This advancement paves the way for further investigation into the therapeutic potential of (+)-triptoquinonide.

Q2: What key chemical step enabled the successful synthesis of (+)-triptoquinonide and other related natural products?

A2: The key chemical step was a lanthanide triflate-catalyzed oxidative radical cyclization of a specific (+)-8-phenylmenthyl ester intermediate []. This reaction, mediated by Manganese (III) acetate, formed a crucial intermediate with high diastereoselectivity. This controlled formation of the desired stereoisomer was essential for ultimately obtaining (+)-triptoquinonide and other natural products in their correct enantiomeric forms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B172201.png)

![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)